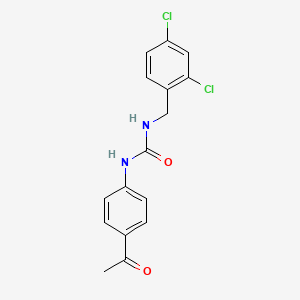![molecular formula C14H10ClF2N3 B5754943 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, also known as CPP, is a novel chemical compound that has gained significant attention in the field of scientific research. CPP is a potent inhibitor of a specific enzyme known as Glycogen Synthase Kinase 3β (GSK-3β), which plays a crucial role in various cellular processes such as cell differentiation, proliferation, and apoptosis.
Wirkmechanismus
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine acts as a competitive inhibitor of GSK-3β by binding to its ATP-binding site. GSK-3β is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes such as glycogen metabolism, gene expression, and cell cycle regulation. Inhibition of GSK-3β activity by 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine leads to the modulation of various downstream signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve learning and memory in animal models of Alzheimer's disease. In bipolar disorder, 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to improve mood-related behaviors and reduce the manic-like symptoms in animal models. In cancer, 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine in lab experiments include its potent inhibitory activity against GSK-3β, its specificity towards GSK-3β, and its ability to modulate downstream signaling pathways involved in cellular processes. The limitations of using 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. One of the future directions is to determine its safety and efficacy in humans for various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Another future direction is to develop more potent and selective inhibitors of GSK-3β based on the structure of 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine. Additionally, further studies are needed to determine the potential of 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine as a therapeutic agent for other diseases such as diabetes, inflammation, and cardiovascular diseases.
Conclusion:
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine is a novel chemical compound that has gained significant attention in the field of scientific research. It has shown promising results as a therapeutic agent for various diseases such as Alzheimer's disease, bipolar disorder, and cancer. 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine acts as a potent inhibitor of GSK-3β and modulates downstream signaling pathways involved in cellular processes. Further studies are needed to determine its safety and efficacy in humans and to develop more potent and selective inhibitors of GSK-3β based on the structure of 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
Synthesemethoden
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine can be synthesized using a two-step process. The first step involves the reaction of 4-chloro-3,5-dimethylphenyl isocyanate with 2,2-difluoroethylamine to form 7-chloro-5-methyl-2-(2,2-difluoroethylamino)pyrazolo[1,5-a]pyrimidine. In the second step, the resulting compound is reacted with phenylmagnesium bromide to obtain the final product, 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine.
Wissenschaftliche Forschungsanwendungen
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, GSK-3β plays a crucial role in the formation of amyloid plaques and neurofibrillary tangles, which are the hallmark features of the disease. 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has shown promising results in inhibiting GSK-3β activity and reducing the formation of amyloid plaques and neurofibrillary tangles in preclinical studies.
In bipolar disorder, GSK-3β is involved in regulating mood and behavior. Studies have shown that 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine can modulate GSK-3β activity and improve mood-related behaviors in animal models of bipolar disorder.
In cancer, GSK-3β is involved in various cellular processes such as cell proliferation, apoptosis, and metastasis. 7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine has shown potential as an anticancer agent by inhibiting GSK-3β activity and inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2N3/c1-9-7-12(14(15,16)17)20-13(18-9)8-11(19-20)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFODWEUKUPZSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[Chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

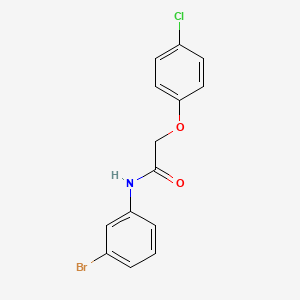
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)
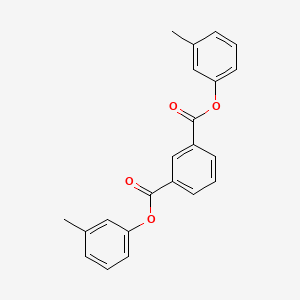

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
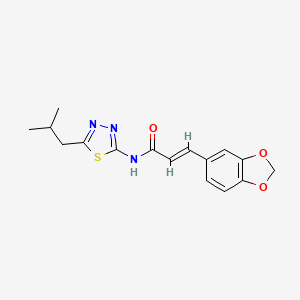
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)
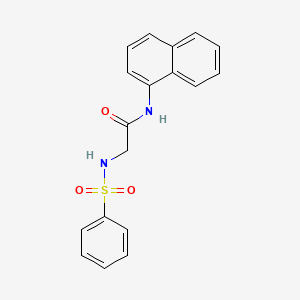
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)
